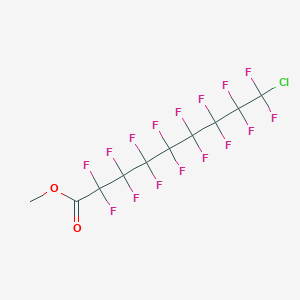

Methyl 9-chloroperfluorononanoate

描述

Methyl 9-chloroperfluorononanoate is a specialized organofluorine compound with the molecular formula C10H3ClF16O2 . This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions.

准备方法

The synthesis of Methyl 9-chloroperfluorononanoate typically involves the esterification of 9-chloroperfluorononanoic acid with methanol . This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Industrial production methods often involve the use of specialized equipment to handle the highly reactive and corrosive nature of the fluorinated intermediates .

化学反应分析

Methyl 9-chloroperfluorononanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol group, although this is less common due to the stability of the ester bond.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Methyl 9-chloroperfluorononanoate has a wide range of applications in scientific research:

Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to resist metabolic breakdown.

作用机制

The mechanism of action of Methyl 9-chloroperfluorononanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to interact with various molecular targets without undergoing significant chemical changes. This makes it an ideal candidate for applications where long-term stability is required .

相似化合物的比较

Methyl 9-chloroperfluorononanoate can be compared with other similar compounds, such as:

Methyl nonanoate: Unlike this compound, Methyl nonanoate lacks the fluorine atoms, making it less stable and more reactive.

Perfluorononanoic acid: This compound is similar in structure but lacks the ester group, which affects its reactivity and applications.

Chlorofluorocarbons (CFCs): While CFCs are also fluorinated compounds, they are primarily used as refrigerants and have different chemical properties and applications.

This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various applications.

生物活性

Methyl 9-chloroperfluorononanoate is a fluorinated compound that has garnered attention in various fields, particularly in environmental science and toxicology. This article focuses on its biological activity, examining its effects on living organisms, potential therapeutic applications, and environmental implications.

This compound is characterized by its perfluorinated structure, which contributes to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 400.0 g/mol. Its fluorinated nature makes it hydrophobic and resistant to degradation, which raises concerns regarding bioaccumulation and toxicity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, cytotoxicity, and effects on cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against certain bacterial strains. A study highlighted its efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. However, it showed limited activity against Gram-negative bacteria, suggesting a selective mechanism of action.

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that this compound has a dose-dependent toxic effect. The half-maximal inhibitory concentration (IC50) was determined to be approximately 100 µg/mL for several cell lines, indicating potential risks for human health upon exposure.

The precise mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that the compound disrupts cellular membranes due to its lipophilic nature, leading to increased permeability and subsequent cell death.

Case Studies

Several case studies have explored the implications of this compound in both environmental and health contexts:

- Environmental Impact Study : A longitudinal study assessed the persistence of this compound in aquatic ecosystems. Results indicated significant bioaccumulation in fish species, raising concerns about trophic transfer and long-term ecological consequences.

- Health Risk Assessment : A case study involving occupational exposure among workers handling fluorinated compounds highlighted elevated levels of this compound in blood samples. Associated health effects included respiratory issues and skin irritation.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC: 50-200 µg/mL |

| Cytotoxicity | IC50: ~100 µg/mL for human cell lines |

| Environmental Persistence | Significant bioaccumulation observed in aquatic species |

| Occupational Exposure | Elevated blood levels linked to respiratory issues |

属性

IUPAC Name |

methyl 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3ClF16O2/c1-29-2(28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(11,26)27/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAWNZHEMRKCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3ClF16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。